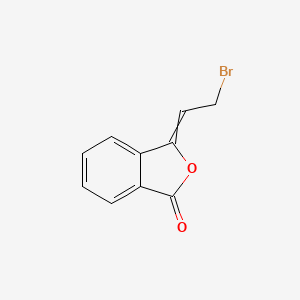

3-Phthalidylideneethyl bromide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrO2 |

|---|---|

Molecular Weight |

239.06 g/mol |

IUPAC Name |

3-(2-bromoethylidene)-2-benzofuran-1-one |

InChI |

InChI=1S/C10H7BrO2/c11-6-5-9-7-3-1-2-4-8(7)10(12)13-9/h1-5H,6H2 |

InChI Key |

XLDBFJIFFFXPHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CCBr)OC2=O |

Origin of Product |

United States |

Advanced Synthetic Pathways for 3 Phthalidylideneethyl Bromide and Its Analogues

Innovative Bromination Strategies for Phthalidylideneethyl Precursors

The introduction of a bromine atom at the ethylidene moiety of phthalidylidene precursors requires sophisticated synthetic strategies to ensure high selectivity and efficiency. Modern catalytic methods offer significant advantages over traditional bromination techniques.

Transition metal catalysis provides a powerful tool for the selective functionalization of organic molecules. While direct palladium-catalyzed bromination of a 3-ethylidenephthalide is not extensively documented, analogous ruthenium-catalyzed reactions offer a promising avenue. For instance, ruthenium catalysts have been successfully employed for the meta-selective C-H bromination of arenes, a process that proceeds via an ortho-ruthenation followed by functionalization at the C-H position para to the C-Ru bond nih.gov. This principle could potentially be adapted for the specific bromination of the ethylidene group in a phthalidylidene precursor through careful ligand and catalyst design.

Furthermore, ruthenium-catalyzed three-component coupling reactions involving an alkyne, an enone, and a halide ion have been developed for the synthesis of vinyl halides nih.gov. A catalyst system using cyclopentadienylruthenium(II) tris(acetonitrile) hexafluorophosphate (B91526) with stannic bromide has proven effective for the formation of vinyl bromides nih.gov. This methodology could be conceptually applied to a precursor such as 3-ethynylphthalide to introduce the bromoethylidene functionality. The stereoselectivity of such reactions can often be controlled by the choice of solvent, with polar solvents like DMF favoring the E-isomer and less polar solvents like acetone (B3395972) favoring the Z-isomer nih.gov.

The following table summarizes representative transition metal-catalyzed halogenation reactions that could be adapted for the synthesis of 3-Phthalidylideneethyl bromide.

| Catalyst System | Substrate Type | Product | Key Features |

| [{Ru(p-cymene)Cl₂}₂] | Arene with directing group | meta-Bromoarene | High regioselectivity for the meta position. nih.gov |

| CpRu(MeCN)₃PF₆ / SnBr₄ | Terminal Alkyne | Vinyl Bromide | Three-component coupling; stereoselectivity tunable by solvent. nih.gov |

Radical-mediated and photoredox catalysis have emerged as mild and efficient methods for the formation of carbon-bromine bonds. Visible-light photoredox catalysis, in particular, offers a green alternative to traditional methods. The in-situ generation of bromine from the oxidation of Br⁻ by a photoredox catalyst, such as Ru(bpy)₃³⁺, allows for the controlled bromination of alkenes nih.govconicet.gov.ar. This approach avoids the use of hazardous molecular bromine and often proceeds under mild conditions with high functional group tolerance. The application of this methodology to 3-ethylidenephthalide could provide a direct and selective route to this compound.

The general mechanism for photoredox-catalyzed bromination of an alkene is depicted below:

Excitation: Ru(bpy)₃²⁺ + hν → Ru(bpy)₃²⁺*

Oxidative Quenching: Ru(bpy)₃²⁺* + Quencher → Ru(bpy)₃³⁺ + Quencher⁻

Oxidation of Bromide: Ru(bpy)₃³⁺ + Br⁻ → Ru(bpy)₃²⁺ + Br•

Bromination: Alkene + Br• → Bromoalkyl radical

Chain Propagation: Bromoalkyl radical + Br⁻ → Bromoalkane + Br•

The selective hydrobromination of an unsaturated precursor, such as 3-ethynylphthalide, presents a direct route to this compound. Achieving control over the regioselectivity (Markovnikov vs. anti-Markovnikov) and stereoselectivity (E vs. Z) is a key challenge. Rhodium-catalyzed anti-Markovnikov hydroiodination of terminal alkynes has been reported, offering a valuable precedent for analogous hydrobromination reactions nih.gov. These reactions often exhibit broad substrate scope and high functional group tolerance nih.gov. By employing a suitable rhodium catalyst and ligand system, it is conceivable to achieve the anti-Markovnikov addition of HBr to 3-ethynylphthalide, yielding the desired this compound. The choice of ligand can be crucial in determining the stereochemical outcome, with some ligands favoring the (E)-isomer and others the (Z)-isomer nih.gov.

A hypothetical reaction scheme for the rhodium-catalyzed anti-Markovnikov hydrobromination of 3-ethynylphthalide is shown below:

Figure 1: Proposed Rhodium-Catalyzed Anti-Markovnikov Hydrobromination

Functional Group Compatibility and Chemoselectivity in this compound Formation

The presence of other functional groups on the phthalide (B148349) ring or its substituents necessitates careful consideration of chemoselectivity during the synthesis of this compound. Transition metal-catalyzed reactions, such as those catalyzed by palladium, often exhibit high functional group tolerance. For example, palladium-catalyzed direct C-H arylation of thiophene (B33073) derivatives has been shown to be compatible with a wide range of functional groups, including esters, ketones, and nitriles conicet.gov.ar. This suggests that similar catalytic systems for bromination could be developed to be compatible with a variety of functionalities on the phthalidylidene precursor.

In the context of rhodium-catalyzed hydrohalogenation, functional groups such as aldehydes, free alcohols, protected amines, and various heterocycles have been shown to be well-tolerated nih.gov. This broad compatibility is a significant advantage for the synthesis of complex molecules containing the this compound moiety.

The following table highlights the compatibility of various functional groups in related transition metal-catalyzed reactions.

| Functional Group | Compatibility in Pd-catalyzed Arylation conicet.gov.ar | Compatibility in Rh-catalyzed Hydroiodination nih.gov |

| Ester | Tolerated | Tolerated |

| Ketone | Tolerated | Tolerated |

| Aldehyde | Tolerated | Tolerated |

| Alcohol (free) | Not explicitly mentioned | Tolerated |

| Amine (protected) | Tolerated | Tolerated |

| Heterocycles | Tolerated | Tolerated |

Asymmetric Synthetic Approaches towards Chiral this compound Derivatives

Alternatively, the asymmetric reduction of a suitable prochiral precursor could establish the desired stereocenter prior to bromination. For instance, the asymmetric reduction of prochiral cycloalkenones has been well-studied and can provide access to chiral allylic alcohols with high enantiomeric excess researchgate.net. A similar strategy could be envisioned for a phthalidylidene precursor.

Furthermore, rhodium(III)-catalyzed [4+1] annulation of carboxylic acids with allenes has been shown to produce vinyl-substituted phthalides researchgate.net. The development of an asymmetric variant of this reaction could provide a direct route to chiral phthalidylidene precursors, which could then be converted to the corresponding chiral bromides.

Mechanistic Investigations of Reactions Involving 3 Phthalidylideneethyl Bromide

Exploration of Nucleophilic Substitution Pathways (SN1, SN2) in Phthalidylideneethyl Systems

Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving the replacement of a leaving group, in this case, a bromide ion, by a nucleophile. chemguide.co.uk The two primary mechanisms for such transformations are the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways. libretexts.org

The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com This concerted mechanism leads to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com For 3-Phthalidylideneethyl bromide, which is a primary alkyl halide, the SN2 pathway would generally be favored due to the relatively unhindered nature of the carbon bearing the bromine. However, the bulky phthalidylidene group may introduce some steric hindrance, potentially slowing the reaction rate compared to simpler primary alkyl halides.

The SN1 mechanism, in contrast, is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the leaving group to form a carbocation intermediate. youtube.com This is followed by a rapid attack of the nucleophile on the carbocation. youtube.com SN1 reactions are favored for tertiary alkyl halides due to the stability of the resulting carbocation. youtube.com For this compound, the formation of a primary carbocation would be highly energetically unfavorable, making the SN1 pathway significantly less likely than the SN2 pathway under typical conditions.

| Factor | SN1 Pathway | SN2 Pathway | Implication for this compound |

| Substrate Structure | Favored by tertiary > secondary >> primary | Favored by primary > secondary >> tertiary | As a primary halide, the SN2 pathway is strongly favored. |

| Nucleophile | Favored by weak nucleophiles | Favored by strong nucleophiles | The choice of a strong nucleophile will promote the SN2 reaction. |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents | A polar aprotic solvent would further favor the SN2 mechanism. |

| Leaving Group | Good leaving group is essential | Good leaving group is essential | Bromide is a good leaving group, suitable for both pathways, but the substrate structure is the dominant factor. |

Elucidation of Elimination Reaction Mechanisms (E1, E2, β-Hydride Elimination)

Elimination reactions compete with nucleophilic substitution and result in the formation of a double bond. The primary mechanisms are E1 (elimination unimolecular) and E2 (elimination bimolecular). lumenlearning.com

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group, and the leaving group departs simultaneously to form a π-bond. slideshare.net The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. ksu.edu.sa Strong, bulky bases favor the E2 pathway. libretexts.org For this compound, an E2 reaction would involve the abstraction of a proton from the carbon of the ethylidene group.

The E1 mechanism is a two-step process that begins with the same rate-determining step as the SN1 reaction: the formation of a carbocation. ksu.edu.sa In a subsequent step, a weak base removes a β-proton, leading to the formation of a double bond. lumenlearning.com Given the instability of the primary carbocation that would be formed from this compound, the E1 pathway is considered highly improbable. lumenlearning.com

A milder alternative to base-induced elimination is palladium-catalyzed dehydrohalogenation. This reaction often proceeds via a β-hydride elimination step within a catalytic cycle. nih.govnih.gov The generally accepted mechanism involves the oxidative addition of the alkyl bromide to a low-valent palladium complex, forming a palladium(II)-alkyl intermediate. nih.gov Subsequent β-hydride elimination from this intermediate generates a palladium-hydride species and the desired alkene. The active Pd(0) catalyst is then regenerated by reductive elimination of HBr, which is neutralized by a base present in the reaction mixture. researchgate.net Mechanistic studies on similar systems have suggested that the rate-determining step can vary depending on the specific substrate and reaction conditions. nih.gov A key intermediate often invoked in such processes is L2PdHBr (where L is a phosphine (B1218219) ligand); however, some studies suggest this may not be part of the active catalytic cycle. nih.govnih.gov

Examination of Organometallic Cross-Coupling Reactions with this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Reactions such as the Heck, Sonogashira, and Suzuki-Miyaura couplings could potentially be applied to this compound.

Heck Reaction: This reaction typically involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. For this compound, a Heck-type reaction would likely involve its coupling with an alkene, leading to the formation of a more complex unsaturated system.

Sonogashira Reaction: The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide. nih.govsapub.org Applying this to this compound would result in the formation of a new carbon-carbon bond between the ethylidene carbon and the alkyne.

Suzuki-Miyaura Reaction: This reaction couples an organoboron compound with an organic halide. A Suzuki-Miyaura coupling with this compound would involve its reaction with a boronic acid or ester to form a new C-C bond.

| Coupling Reaction | Coupling Partner | Potential Product with this compound |

| Heck | Alkene | Substituted alkene |

| Sonogashira | Terminal Alkyne | Substituted alkyne |

| Suzuki-Miyaura | Organoboron Compound | Substituted alkane/alkene |

The catalytic cycles of these cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (in the case of Suzuki-Miyaura and Sonogashira), migratory insertion (in the Heck reaction), and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II) intermediate. nsf.gov

Transmetalation/Migratory Insertion: In a Suzuki-Miyaura reaction, the next step would be transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center. In a Heck reaction, this would be followed by migratory insertion of the alkene into the Pd-C bond.

β-Hydride Elimination/Reductive Elimination: The final step is typically reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst. In some cases, β-hydride elimination can be a competing pathway. nih.gov

The characterization of the organopalladium intermediates in these cycles is often challenging due to their transient nature. However, their existence is inferred from kinetic studies, trapping experiments, and in some cases, direct spectroscopic observation in related systems. nsf.gov

Radical Reaction Pathways and Their Stereochemical Implications

The involvement of this compound in radical reactions opens up pathways to a variety of functionalized derivatives. The reactivity is predominantly centered around the ethylidene moiety, which presents sites susceptible to radical initiation and subsequent propagation steps. Mechanistic investigations into these radical pathways are crucial for understanding product distributions and stereochemical outcomes.

One of the principal radical reactions involving substrates with a similar structural motif—an alkylidene group attached to a phthalide (B148349) ring—is free-radical bromination. This reaction is typically initiated using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or a peroxide. While specific studies on this compound are not extensively detailed in the available literature, the general mechanism of allylic bromination provides a strong predictive framework for its behavior.

The reaction is understood to proceed via a radical chain mechanism, which can be dissected into three key stages: initiation, propagation, and termination.

Initiation: The process begins with the homolytic cleavage of the N-Br bond in NBS, facilitated by an initiator, to generate a bromine radical (Br•). chemistrysteps.comchadsprep.com

Propagation:

A bromine radical abstracts a hydrogen atom from the carbon adjacent to the exocyclic double bond (the allylic position) of the 3-Phthalidylideneethyl moiety. This abstraction is favored due to the formation of a resonance-stabilized allylic radical. chemistrysteps.comyoutube.comlibretexts.org The stability of this radical intermediate is a key driving force for the reaction. chemistrysteps.com

The newly formed allylic radical is a hybrid of two resonance structures, which can lead to the formation of different constitutional isomers. chadsprep.comyoutube.com

This allylic radical then reacts with a molecule of Br₂, which is present in a low but steady concentration, to form the brominated product and a new bromine radical. chemistrysteps.comchadsprep.comlibretexts.org The bromine radical can then participate in a new cycle of the chain reaction.

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture. youtube.com

The stereochemical implications of these radical pathways are significant, particularly when a new stereocenter is formed. The intermediate allylic radical is sp²-hybridized and possesses a planar geometry. youtube.com Consequently, the subsequent attack by a bromine molecule can occur from either face of the radical with theoretically equal probability. chemistrysteps.com This lack of facial selectivity typically results in the formation of a racemic mixture of enantiomers if the reaction creates a new chiral center at the site of bromination. chemistrysteps.com

In the context of this compound, radical abstraction of an allylic hydrogen would generate a planar radical intermediate. The subsequent addition of a bromine atom would be expected to yield a mixture of stereoisomers. The exact ratio of these isomers can sometimes be influenced by steric hindrance imposed by the phthalide ring or other substituents, although in many radical reactions, a nearly 1:1 mixture of enantiomers is observed.

The regioselectivity of radical addition to the double bond, another potential radical pathway, is governed by the stability of the resulting radical intermediate. In the presence of HBr and peroxides, for instance, a bromine radical would add to the double bond in an anti-Markovnikov fashion. This is because the addition occurs at the less substituted carbon to generate the more substituted, and therefore more stable, carbon radical. wikipedia.orglibretexts.org

Table 1: Key Stages in the Radical Bromination of a 3-Alkylidenephthalide Derivative

| Stage | Description | Key Intermediates/Products |

| Initiation | Homolytic cleavage of the N-Br bond in NBS to form a bromine radical. | Bromine radical (Br•) |

| Propagation | Abstraction of an allylic hydrogen by the bromine radical, followed by reaction of the resulting allylic radical with Br₂. | Resonance-stabilized allylic radical, HBr, brominated product, new Br• |

| Termination | Combination of any two radical species to form a stable, non-radical product. | Br₂, succinimide, dibrominated compounds (minor) |

Table 2: Predicted Stereochemical Outcome of Radical Bromination at a Prochiral Center

| Intermediate | Geometry | Attacking Species | Predicted Product(s) | Stereochemical Description |

| Allylic Radical | Trigonal Planar | Br₂ | (R)- and (S)-enantiomers | Racemic mixture |

Strategic Applications of 3 Phthalidylideneethyl Bromide As a Synthetic Intermediate

Role in the Construction of Complex Heterocyclic Frameworks via Multicomponent Reactions

The structure of 3-Phthalidylideneethyl bromide, featuring a vinyl bromide moiety attached to a phthalidylidene core, suggests it could act as a versatile building block in such reactions. The electrophilic carbon of the carbon-bromine bond and the conjugated π-system present potential reaction sites for a variety of nucleophiles and other reactants typically employed in MCRs. For instance, it could theoretically participate in palladium-catalyzed MCRs, where the vinyl bromide undergoes oxidative addition, followed by subsequent reactions with other components to build intricate heterocyclic systems.

Utility in Natural Product Synthesis and Analog Development

The phthalide (B148349) substructure is a common motif in a variety of natural products exhibiting diverse biological activities. The functionalized side chain of this compound makes it an attractive starting material for the elaboration into more complex structures found in nature.

While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, its potential is evident. The vinyl bromide functionality can serve as a handle for introducing various substituents through cross-coupling reactions or nucleophilic substitutions, enabling the synthesis of a range of natural product analogs for structure-activity relationship (SAR) studies. This is a crucial aspect of medicinal chemistry, where systematic modification of a natural product's structure can lead to the development of analogs with improved potency, selectivity, and pharmacokinetic properties.

Precursor in the Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the construction of organic molecules. This compound, containing an activated carbon-bromine bond, is well-suited to participate in a variety of reactions that form these crucial linkages.

Carbon-Carbon Bond Formation:

The vinyl bromide moiety of this compound is a classic substrate for transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful methods for C-C bond formation.

| Reaction Type | Catalyst | Coupling Partner | Potential Product |

| Suzuki Coupling | Palladium(0) | Organoboron Reagent | Aryl- or vinyl-substituted phthalidylideneethane |

| Stille Coupling | Palladium(0) | Organotin Reagent | Alkynyl-, aryl-, or vinyl-substituted phthalidylideneethane |

| Heck Coupling | Palladium(0) | Alkene | Substituted phthalidylidenebutenyl derivative |

| Sonogashira Coupling | Palladium(0)/Copper(I) | Terminal Alkyne | Alkynyl-substituted phthalidylideneethane |

Carbon-Heteroatom Bond Formation:

The electrophilic nature of the carbon atom attached to the bromine in this compound allows for nucleophilic substitution reactions with a wide range of heteroatom nucleophiles.

| Nucleophile | Resulting Bond | Product Class |

| Amine (R₂NH) | C-N | Enamine |

| Alcohol (ROH) | C-O | Vinyl Ether |

| Thiol (RSH) | C-S | Vinyl Thioether |

| Phosphine (B1218219) (R₃P) | C-P | Vinylphosphonium Salt |

These reactions provide access to a diverse array of functionalized phthalidylidene derivatives, which can serve as intermediates for further synthetic transformations.

Generation and Trapping of Reactive Intermediates from this compound

The chemical structure of this compound suggests the potential for generating various reactive intermediates under specific reaction conditions. The trapping of these transient species can lead to the formation of unique and complex molecular architectures.

One plausible reactive intermediate that could be generated from this compound is a carbocation or a species with significant carbocationic character at the carbon bearing the bromine atom. This could be facilitated by the presence of a Lewis acid. The resulting electrophilic center could then be trapped by various nucleophiles, leading to substitution products.

Furthermore, under radical-initiating conditions, homolytic cleavage of the carbon-bromine bond could generate a vinyl radical. This highly reactive species could then participate in a variety of radical-mediated processes, such as addition to alkenes or alkynes, or cyclization reactions to form new ring systems. The trapping of such radical intermediates offers a powerful strategy for the construction of complex carbocyclic and heterocyclic frameworks.

While the generation and trapping of reactive intermediates from this compound is a promising area for synthetic exploration, detailed experimental studies are needed to fully elucidate the nature of these intermediates and their reactivity patterns.

Advanced Spectroscopic and Stereochemical Analysis Methodologies for 3 Phthalidylideneethyl Bromide

Elucidation of Molecular Conformation via Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For a compound like 3-Phthalidylideneethyl bromide, which can exist as (E) and (Z) isomers, advanced NMR experiments are crucial for unambiguous assignment of its constitution and spatial arrangement.

Detailed research findings on various isobenzofuranone derivatives indicate that one-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial structural information. mdpi.com However, for a definitive conformational analysis of this compound, two-dimensional (2D) NMR experiments are indispensable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between protons and carbons.

Of particular importance for determining the stereochemistry around the exocyclic double bond is the Nuclear Overhauser Effect (NOE) experiment, typically conducted as a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D selective NOE experiment. A through-space correlation between the vinyl proton and the protons of the aromatic ring would be expected for one isomer, allowing for a definitive assignment. For instance, in the (Z)-isomer, an NOE would be anticipated between the vinyl proton and the H4 proton of the phthalide (B148349) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound (Illustrative) This table is illustrative and based on general values for similar structures. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | ~168 |

| C3 | - | ~145 |

| C3a | - | ~125 |

| C4 | ~7.9 | ~129 |

| C5 | ~7.5 | ~124 |

| C6 | ~7.7 | ~134 |

| C7 | ~7.6 | ~122 |

| C7a | - | ~150 |

| C8 (=CH) | ~6.5 | ~110 |

Chiroptical Spectroscopy for Absolute Configuration Determination of Chiral Derivatives

While this compound itself is achiral, the introduction of a chiral center, for instance, through asymmetric synthesis or derivatization, would necessitate methods to determine the absolute configuration of the resulting enantiomers. Chiroptical spectroscopy, which includes Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is a powerful non-destructive technique for this purpose.

The enantiomers of a chiral derivative of this compound would produce ECD spectra that are mirror images of each other. By comparing the experimentally measured ECD spectrum with the spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the synthesized compound can be confidently assigned. This combined experimental and theoretical approach has become the standard for the stereochemical elucidation of chiral molecules.

X-ray Crystallography of Single Crystals or Co-crystals for Structural Confirmation

While a crystal structure for this compound has not been reported in the searched literature, crystallographic data for structurally related isobenzofuranones are available. This data provides a basis for understanding the likely solid-state conformation and packing of the target molecule.

Table 2: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₇BrO₂ |

| Formula Weight | 239.07 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.0 |

| b (Å) | ~18.0 |

| c (Å) | ~13.0 |

| β (°) | ~95.0 |

| V (ų) | ~1650 |

| Z | 4 |

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the characterization of this compound. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic signature for the molecular ion peak.

In addition to determining the molecular formula, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Electron Ionization (EI) or Collision-Induced Dissociation (CID) can be used to induce fragmentation of the molecular ion. The resulting fragment ions are indicative of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of a bromine radical (•Br), the bromoethyl side chain, and cleavage of the lactone ring. The phthalidyl cation at m/z = 133 is a common fragment observed in the mass spectra of many 3-substituted isobenzofuranones. imjst.org

Table 3: Predicted High-Resolution Mass Spectrometry Data and Fragment Analysis for this compound (Illustrative) This table is for illustrative purposes and shows potential fragmentation patterns.

| m/z (Predicted) | Ion Formula | Description |

|---|---|---|

| 237.9624 / 239.9603 | [C₁₀H₇⁷⁹BrO₂]⁺ / [C₁₀H₇⁸¹BrO₂]⁺ | Molecular Ion (M⁺) |

| 159.0441 | [C₁₀H₇O₂]⁺ | Loss of •Br |

| 133.0335 | [C₈H₅O₂]⁺ | Phthalidyl cation |

| 105.0335 | [C₇H₅O]⁺ | Loss of CO from phthalidyl cation |

Theoretical and Computational Chemistry Studies of 3 Phthalidylideneethyl Bromide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No published research is available that details quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, specifically for 3-Phthalidylideneethyl bromide. Such studies would be necessary to understand its electronic structure and predict its reactivity.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals

There are no available DFT studies that have calculated the ground state properties, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), or other electronic properties of this compound.

Ab Initio Methods for Reaction Path Characterization and Energy Landscapes

A search of scientific databases yielded no studies employing ab initio methods to characterize reaction paths or map out the potential energy landscapes for reactions involving this compound.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

No literature was found describing the use of molecular dynamics (MD) simulations to investigate the conformational analysis of this compound. Consequently, there is no data on its dynamic behavior, preferred conformations, or the influence of different solvents on its structure.

Mechanistic Modeling of Transition States and Energy Barriers for Reaction Pathways

There is no available research that computationally models the transition states or calculates the energy barriers for any reaction pathways of this compound. This information is crucial for understanding reaction kinetics and mechanisms.

Prediction of Spectroscopic Signatures via Computational Methods

No computational studies have been published that predict the spectroscopic signatures (e.g., NMR, IR, UV-Vis) of this compound. Such computational predictions are valuable for interpreting experimental spectra and confirming molecular structures.

Future Research Directions and Uncharted Territories for 3 Phthalidylideneethyl Bromide Chemistry

Exploration of Novel Catalytic Transformations Beyond Established Paradigms

The presence of the vinyl bromide group makes 3-phthalidylideneethyl bromide a prime candidate for a multitude of transition-metal-catalyzed cross-coupling reactions. However, future research should venture beyond conventional transformations like Suzuki, Heck, and Stille couplings. A significant area for exploration is the investigation of less common reactivity patterns.

One such promising avenue is the exploration of cine-substitution reactions. Research has shown that vinyl bromides can undergo a palladium-catalyzed C-N coupling followed by a Michael addition, resulting in the formation of a product where the new substituent is attached to the adjacent carbon, a departure from the typical ipso-substitution. organic-chemistry.orgrsc.org Applying this methodology to this compound could provide access to a novel class of functionalized phthalide (B148349) derivatives that are not readily accessible through traditional methods.

Furthermore, the development of dual catalytic systems could unlock unprecedented transformations. For instance, combining photoredox catalysis with transition metal catalysis could enable novel C-H functionalization reactions at various positions on the phthalide ring or facilitate challenging cross-coupling reactions under exceptionally mild conditions. The phthalide motif itself is a crucial structural element in many bioactive compounds, and developing new catalytic methods to elaborate the this compound framework would be of considerable value. chemistryviews.orgnih.gov

Table 1: Potential Novel Catalytic Reactions for this compound

| Catalytic Strategy | Potential Reaction | Expected Outcome |

|---|---|---|

| Palladium-Catalyzed cine-Substitution | Reaction with nucleophiles (e.g., pyrrolidine) and Michael acceptors | Functionalization at the carbon adjacent to the bromide |

| Dual Photoredox/Nickel Catalysis | Cross-coupling with unconventional partners (e.g., alkyl carboxylic acids) | Decarboxylative alkylation of the vinyl bromide |

| Rhodium(III)-Catalyzed C-H Activation | Intramolecular annulation with directing groups on the phthalide ring | Formation of complex, fused heterocyclic systems |

Development of Sustainable and Green Chemistry Routes for Synthesis and Utilization

The principles of green chemistry are increasingly integral to modern synthetic planning. Future research on this compound should prioritize the development of environmentally benign methods for both its synthesis and its subsequent use.

Current synthetic routes to vinyl bromides often rely on harsh reagents or produce significant waste. researchgate.net A key research goal would be to develop a catalytic, atom-economical synthesis of this compound. This could involve, for example, a direct hydrobromination of a corresponding alkyne precursor using a reusable catalyst. organic-chemistry.org Another approach could be the development of a one-pot synthesis from readily available starting materials that avoids the isolation of intermediate compounds.

In terms of its utilization, exploring greener alternatives to traditional organometallic reagents in cross-coupling reactions is crucial. This could involve using water as a solvent, employing biodegradable ligands, or developing catalytic systems that operate at lower temperatures to conserve energy. An intriguing possibility is the use of vinyl esters or vinyl sulfonates as surrogates for vinyl bromides in certain reactions, which could offer a more environmentally friendly profile due to the avoidance of bromine. mdpi.com Research into a "green bromination" process, perhaps using bromide salts as the bromine source under oxidative, acid-catalyzed conditions, could also significantly reduce the environmental impact by minimizing the use of hazardous elemental bromine and reducing waste streams. chemrxiv.org

Integration into Flow Chemistry Systems for Enhanced Efficiency and Scalability

Flow chemistry, or continuous processing, offers substantial advantages over traditional batch synthesis in terms of safety, control, and scalability. mt.com The synthesis and reactions of this compound are well-suited for adaptation to flow chemistry systems.

Halogenation reactions, which are often highly exothermic and rapid, can be controlled with much greater precision in a flow reactor. rsc.org The small reaction volumes and superior heat and mass transfer capabilities of microreactors allow for the safe use of highly reactive reagents and the precise control of reaction parameters like temperature and residence time. amt.uk This would lead to higher yields, improved purity profiles, and a significantly enhanced safety profile, particularly during scale-up.

Furthermore, multi-step sequences involving this compound could be "telescoped" into a single continuous flow process. For example, the synthesis of the compound could be immediately followed by a cross-coupling reaction in a subsequent reactor module without the need for isolating and purifying the intermediate. This approach, widely adopted in the pharmaceutical industry, dramatically increases efficiency, reduces waste, and can shorten development timelines. vapourtec.comresearchgate.net The integration of in-line purification and analysis would further streamline the manufacturing of derivatives.

Table 2: Comparison of Batch vs. Flow Synthesis for this compound Reactions

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Poor control over exotherms, potential for runaway reactions. | Excellent heat transfer, small reactor volumes, enhanced safety. rsc.org |

| Control | Difficult to precisely control residence time and mixing. | Precise control over temperature, pressure, and residence time. mt.com |

| Scalability | Challenging and often requires re-optimization. | Seamless scaling by running the reactor for longer periods. amt.uk |

| Efficiency | Requires isolation and purification at each step. | Potential for multi-step "telescoped" synthesis. researchgate.net |

| Product Quality | Potential for side reactions and impurities due to temperature gradients. | Improved selectivity and higher purity due to uniform conditions. |

Design of Next-Generation Phthalidylideneethyl-Based Reagents with Tunable Reactivity

The structure of this compound offers multiple points for modification to create a new generation of reagents with finely tuned reactivity. By introducing various substituents onto the aromatic ring of the phthalide core, it is possible to modulate the electronic properties of the vinyl bromide.

For instance, introducing electron-withdrawing groups (e.g., nitro, cyano) would likely make the vinylic carbon more electrophilic and could alter its reactivity in certain coupling reactions. Conversely, electron-donating groups (e.g., methoxy, alkyl) could enhance the rate of oxidative addition to a low-valent metal catalyst. This ability to tune the electronic nature of the C-Br bond would allow for the creation of a library of phthalidylideneethyl-based reagents, each optimized for a specific type of transformation or for compatibility with sensitive functional groups in a complex substrate.

Beyond electronic tuning, steric modifications could also be explored. Introducing bulky groups near the reaction center could provide a new level of stereochemical control in asymmetric catalysis. This tailored approach to reagent design would transform this compound from a single compound into a versatile platform for constructing complex molecules with high precision. The development of such a toolkit of reagents would be a significant contribution to synthetic organic chemistry, providing new tools for accessing the diverse chemical space of phthalide-containing molecules. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Phthalidylideneethyl bromide, and how can its purity be validated?

- Methodology : Synthesis typically involves Grignard reagent intermediates or nucleophilic substitution reactions. For example, analogous bromides like benzylmagnesium bromide ( ) are synthesized under inert atmospheres (e.g., N₂ or Ar) to avoid hydrolysis. Post-synthesis, purity is validated via:

- Gas Chromatography-Mass Spectrometry (GC-MS) : To confirm molecular weight and fragmentation patterns ( ).

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify structural integrity and detect impurities ( ).

- Elemental Analysis : Quantify Br content to ensure stoichiometric accuracy .

Q. What safety protocols are critical during handling and storage?

- Handling : Use fume hoods, nitrile gloves, and flame-resistant lab coats due to its reactivity with moisture/air (similar to phenylmagnesium bromide in ).

- Storage : Store at 2–8°C in amber glass vials under inert gas (e.g., Ar) to prevent photodegradation and hydrolysis ( ).

- Emergency Measures : Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic reactions ( ) .

Advanced Research Questions

Q. How can researchers address discrepancies in bromide quantification across experimental replicates?

- Root Cause Analysis : Variations may arise from:

- Analytical Methodology : Differences in detection limits (e.g., UV vs. ion chromatography) or sample preparation ( ).

- Environmental Factors : Humidity-induced hydrolysis during storage ( ).

Q. What role does this compound play in perovskite solar cell (PSC) fabrication?

- Application : Bromide salts (e.g., phenylethylammonium bromide in ) passivate perovskite interfaces, reducing charge recombination.

- Methodology : Optimize doping concentrations (e.g., 0.1–1.0 mol%) via spin-coating under controlled humidity (<30% RH). Characterize using:

- Electrochemical Impedance Spectroscopy (EIS) : To assess charge transport.

- UV-Vis/PL Spectroscopy : To monitor bandgap tuning and defect states ( ) .

Q. How do environmental conditions affect its stability in catalytic or photochemical applications?

- Thermal Stability : Decomposition above 80°C (analogous to 3,3-dimethylallyl bromide in ). Use thermogravimetric analysis (TGA) to identify degradation thresholds.

- Photostability : UV exposure (λ < 300 nm) accelerates radical formation. Mitigate via light-blocking additives or low-temperature reactions ( ) .

Experimental Design & Data Analysis

Q. How can statistical experimental design optimize separation protocols for bromide-containing byproducts?

- Case Study : For capillary electrophoresis (CE), multivariate optimization (e.g., Box-Behnken design) resolves Cl⁻/Br⁻ peaks by adjusting buffer pH, voltage, and injection volume ( ).

- Validation : Calculate resolution (R) ≥ 1.5 and %RSD < 5% across triplicate runs .

Q. What computational tools predict reaction pathways involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.